

Chmfl-abl-053: Application Notes and Protocols for Studying BCR-ABL Mutations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chmfl-abl-053 is a potent and selective, orally available inhibitor of BCR-ABL, SRC, and p38 kinases.[1][2] Developed from a dihydropyrimidopyrimidine core scaffold, this compound demonstrates significant efficacy against chronic myeloid leukemia (CML) cell lines by targeting the constitutively active BCR-ABL kinase, the hallmark of CML.[1] Notably, Chmfl-abl-053 exhibits a high selectivity and does not significantly inhibit c-KIT, a common off-target of other BCR-ABL inhibitors.[1] These characteristics make Chmfl-abl-053 a valuable tool for studying BCR-ABL-driven signaling pathways and for the development of novel therapeutic strategies for CML, including those with resistance to existing therapies.

This document provides detailed application notes and experimental protocols for the use of **Chmfl-abl-053** in preclinical research settings.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Chmfl-abl-053



Target Kinase	IC50 (nM)
ABL1	70
SRC	90
p38	62
DDR1	292
DDR2	457

IC50 values represent the concentration of **Chmfl-abl-053** required to inhibit 50% of the kinase activity in biochemical assays.[1]

Table 2: Anti-proliferative Activity of Chmfl-abl-053 in

CML Cell Lines

Cell Line	GI50 (nM)
K562	14
KU812	25
MEG-01	16

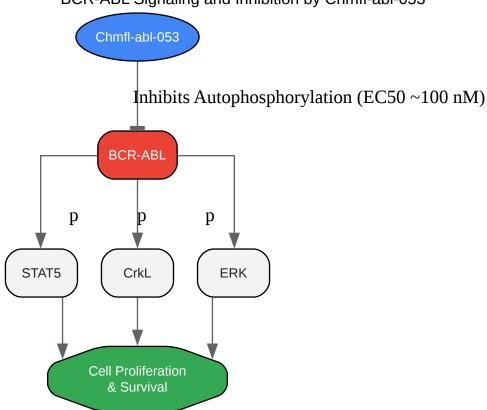
GI50 values represent the concentration of **Chmfl-abl-053** required to inhibit 50% of cell growth in proliferation assays.[1]

Signaling Pathways and Experimental Workflow BCR-ABL Signaling and Inhibition by Chmfl-abl-053

The constitutively active BCR-ABL fusion protein drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. **Chmfl-abl-053** acts as a type II inhibitor, binding to the inactive "DFG-out" conformation of the ABL kinase domain. This binding prevents the autophosphorylation of BCR-ABL and subsequently blocks the activation of key downstream effectors like STAT5, CrkL, and ERK.

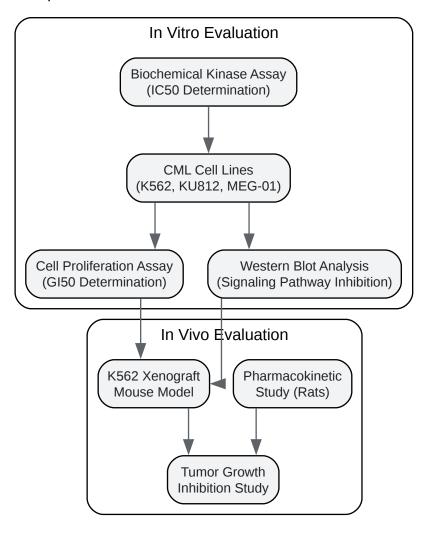


BCR-ABL Signaling and Inhibition by Chmfl-abl-053





Experimental Workflow for Chmfl-abl-053 Evaluation



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References

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